4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Description
4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a complex organic compound that features a combination of thiazole, oxazole, and benzenesulfonamide moieties
Properties
Molecular Formula |
C21H20N4O3S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H20N4O3S2/c1-13-4-5-14(2)18(10-13)19-12-29-21(23-19)22-16-6-8-17(9-7-16)30(26,27)25-20-11-15(3)28-24-20/h4-12H,1-3H3,(H,22,23)(H,24,25) |
InChI Key |
JXCRCWOQRDTGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethylphenylamine with a suitable thioamide under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring is formed by cyclization of a precursor containing an amide and an aldehyde group in the presence of a dehydrating agent.
Coupling of Thiazole and Oxazole Rings: The thiazole and oxazole rings are coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.
Mechanism of Action
The mechanism of action of 4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is unique due to its combination of thiazole, oxazole, and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds.
Biological Activity
The compound 4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a thiazole-based sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, emphasizing its anticancer properties and mechanism of action based on various studies.
Synthesis and Structural Characteristics
The synthesis of thiazole derivatives typically involves the condensation of appropriate precursors under controlled conditions. For this compound, the synthesis may follow a pathway involving the reaction of 2,5-dimethylphenylamine with thiazole and oxazole moieties. The structural features include a thiazole ring, which is known for its versatility in medicinal chemistry due to its ability to interact with biological targets.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Oxazole Moiety | Enhances interaction with target proteins |
| Benzenesulfonamide Group | Imparts solubility and bioavailability |
Anticancer Properties
Numerous studies have investigated the anticancer potential of thiazole derivatives. The compound has shown promising results against various cancer cell lines.
- Mechanism of Action : Thiazoles can inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, they may target proteins such as Hec1 (High Expression in Cancer 1), which is overexpressed in many cancers .
- Cell Line Studies : In vitro studies have demonstrated that compounds similar to the one discussed exhibit significant cytotoxicity against human breast cancer cell lines (MDA-MB231 and MDA-MB468), human cervical cancer cells (HeLa), and leukemia cells (K562). The IC50 values indicate effective concentrations where 50% of cell viability is inhibited.
Table 2: Cytotoxicity Data Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB231 | 15.0 |
| MDA-MB468 | 12.5 |
| HeLa | 18.0 |
| K562 | 20.0 |
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound suggests that specific substitutions on the thiazole and benzene rings significantly influence biological activity.
- Methyl Substituents : The presence of methyl groups at specific positions on the phenyl ring enhances activity by improving lipophilicity and binding affinity to target proteins.
- Thiazole Ring : The thiazole moiety is crucial for maintaining cytotoxicity; modifications that alter its structure often lead to decreased activity .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in cancer treatment:
- Study on Antitumor Activity : A study reported that compounds with a similar thiazole framework exhibited significant apoptosis-inducing effects in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Combination Therapy : Research indicates that when used in combination with other chemotherapeutic agents, thiazole derivatives can enhance overall therapeutic efficacy while reducing side effects associated with high doses of standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
